Product packaging for 3,4,4-Trimethyl-3-pentanol(Cat. No.:CAS No. 7294-05-5)

3,4,4-Trimethyl-3-pentanol

Cat. No.: B1604872
CAS No.: 7294-05-5
M. Wt: 130.23 g/mol
InChI Key: KLIHWYNSISMOMR-UHFFFAOYSA-N
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Description

Contextualization within Branched Tertiary Alcohol Chemistry

Branched tertiary alcohols, such as 3,4,4-trimethyl-3-pentanol, are characterized by a hydroxyl (-OH) group attached to a tertiary carbon atom. This structural feature significantly influences their chemical reactivity. The stability of the corresponding carbocation intermediate makes them prone to reactions proceeding through SN1 and E1 mechanisms. vaia.com However, the bulky alkyl groups surrounding the tertiary carbon in highly branched structures introduce steric hindrance, which can alter reaction pathways and rates.

Rationale for Research Focus on Sterically Hindered Alcohols

The study of sterically hindered alcohols is crucial for understanding the interplay of electronic and steric effects in chemical reactions. The bulky substituents can shield the reactive center, hindering the approach of nucleophiles or bases. This steric hindrance can lead to unusual reaction products and mechanisms, providing valuable insights into the subtleties of organic reactions. For instance, steric hindrance can influence self-association patterns in alcohols through hydrogen bonding. nycu.edu.twjournals.co.za In the case of highly hindered alcohols like 2,3,4-trimethyl-3-pentanol (B156913), the formation of cyclic structures with low dipole moments becomes dominant over high dipole moment networks. journals.co.za

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and structurally similar hindered alcohols primarily focuses on their behavior in various organic reactions, including:

Dehydration Reactions: The acid-catalyzed dehydration of sterically hindered alcohols is a key area of investigation, often leading to a complex mixture of alkene products due to carbocation rearrangements. youtube.commasterorganicchemistry.comstackexchange.comstackexchange.com

Carbocation Rearrangements: The formation of carbocations from these alcohols provides a platform to study rearrangement pathways, such as hydride and alkyl shifts, which aim to achieve a more stable carbocation intermediate. libretexts.orglibretexts.org

Substitution Reactions: While SN1 reactions are characteristic of tertiary alcohols, the steric bulk in compounds like this compound can influence the reaction rates and the nature of the products formed. vaia.com A study on the reaction of 2,3,4-trimethyl-3-pentanol with hydrochloric acid highlighted the occurrence of rearrangement. acs.org

Oxidation: The oxidation of hindered alcohols can be challenging due to the absence of a hydrogen atom on the carbinol carbon. However, under specific conditions, oxidation can occur, yielding various products. cymitquimica.com

Physical Organic Chemistry: Studies on properties like hydrogen bonding and self-association in solution provide insights into the intermolecular forces at play in these sterically crowded molecules. nycu.edu.twjournals.co.za

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H18O lookchem.comnih.govnist.gov
Molecular Weight130.23 g/mol nih.gov
CAS Number7294-05-5 nih.govnist.gov
Melting Point-6°C lookchem.com
Boiling Point152-156°C lookchem.com
Density0.845 g/cm³ lookchem.com
Flash Point46.2°C lookchem.com
Water Solubility494.9 g/L (at 25°C) lookchem.com
Vapor Pressure1.97 mmHg (at 25°C) lookchem.com
Refractive Index1.4365 lookchem.com
pKa15.38 ± 0.29 (Predicted) lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1604872 3,4,4-Trimethyl-3-pentanol CAS No. 7294-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3-trimethylpentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6-8(5,9)7(2,3)4/h9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIHWYNSISMOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875773
Record name 2,2,3-TRIMETHYL-3-PENTANOL
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Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7294-05-5
Record name 2,2,3-Trimethyl-3-pentanol
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Record name 2,2,3-Trimethylpentan-3-ol
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Record name 2,2,3-TRIMETHYL-3-PENTANOL
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Record name 2,2,3-trimethylpentan-3-ol
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Advanced Synthetic Methodologies for 3,4,4 Trimethyl 3 Pentanol and Its Precursors

Strategic Approaches to Tertiary Alcohol Synthesis in Highly Branched Systems

The construction of a quaternary carbon center bearing a hydroxyl group, as found in 3,4,4-trimethyl-3-pentanol, is most commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone. masterorganicchemistry.comlibretexts.org The choice of both the organometallic component and the ketone substrate is critical for achieving high yields and minimizing byproducts.

The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. organic-chemistry.org The synthesis of this compound can be envisioned via the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide, with a highly substituted ketone precursor, pinacolone (B1678379) (tert-butyl methyl ketone).

In this reaction, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pinacolone. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product, this compound. libretexts.org

However, when both the Grignard reagent and the ketone are sterically hindered, the standard addition reaction faces competition from side reactions, primarily reduction and enolization. organic-chemistry.org For instance, the reaction of diisopropyl ketone with a bulky Grignard reagent like isopropyl magnesium bromide does not yield the expected tertiary alcohol via addition. Instead, the Grignard reagent acts as a reducing agent, transferring a beta-hydride to the carbonyl carbon, which upon hydrolysis, results in a secondary alcohol. sarthaks.com This highlights a significant limitation of the Grignard reaction in highly congested systems.

Ketone SubstrateGrignard ReagentPrimary Product TypeNotes
PinacoloneEthylmagnesium BromideTertiary Alcohol (Addition)Successful route to this compound.
Diisopropyl KetoneIsopropylmagnesium BromideSecondary Alcohol (Reduction)Steric hindrance favors reduction over addition. sarthaks.com
Acetone (B3395972)tert-Butylmagnesium ChlorideTertiary Alcohol (Addition)Less hindered ketone allows for successful addition.
Di-tert-butyl KetoneAllylmagnesium BromideTertiary Alcohol (Addition)Reaction is possible but significantly slower than with less hindered ketones. nih.gov

The synthesis of tertiary alcohols from ketones is fundamentally an addition reaction, requiring the formation of a new carbon-carbon bond. quora.com The reduction of a ketone, which involves the addition of a hydride (H⁻) or its equivalent to the carbonyl group, invariably leads to the formation of a secondary alcohol, as the carbonyl carbon becomes bonded to a hydrogen atom. quora.comorganic-chemistry.org Therefore, the direct conversion of a ketone to a tertiary alcohol via a reduction pathway is not a viable synthetic strategy.

The formation of tertiary alcohols necessitates the use of carbon-based nucleophiles, such as those provided by organometallic reagents like Grignard or organolithium compounds, which add an alkyl or aryl group to the carbonyl carbon. masterorganicchemistry.com

Stereoselective and Regioselective Considerations in this compound Synthesis

The structure of this compound features a chiral center at the C3 carbon atom. Consequently, its synthesis from a prochiral ketone like pinacolone using an achiral Grignard reagent results in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity to favor the formation of one enantiomer over the other is a significant challenge in modern organic synthesis.

Enantioselective reduction of ketones is a well-established field, often employing chiral catalysts or reagents to produce chiral, non-racemic secondary alcohols. wikipedia.org However, the analogous enantioselective addition of organometallic reagents to ketones to form chiral tertiary alcohols is more complex. Recent advancements have focused on the development of chiral ligands that can coordinate to the metal center of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the prochiral ketone. rsc.org For example, chiral diamine-based ligands have been shown to mediate the asymmetric addition of Grignard reagents to ketones, affording tertiary alcohols with varying degrees of enantiomeric excess (ee). rsc.orgmdpi.com

Regioselectivity is generally not a concern in the synthesis of this compound from pinacolone, as there is only one electrophilic carbonyl carbon for the nucleophile to attack.

Reaction TypeCatalyst/Reagent SystemProduct TypeTypical Outcome
Achiral Grignard AdditionEtMgBrRacemic Tertiary Alcohol50:50 mixture of (R)- and (S)-enantiomers.
Asymmetric Grignard AdditionGrignard Reagent + Chiral LigandEnantioenriched Tertiary AlcoholFormation of one enantiomer is favored (e.g., >90% ee). mdpi.com
Asymmetric HydrogenationH₂, Chiral Ru-catalystEnantioenriched Secondary AlcoholNot applicable for tertiary alcohol synthesis. wikipedia.org

Methodological Innovations in the Preparation of Hindered Alcohol Derivatives

The steric bulk surrounding the hydroxyl group in this compound significantly reduces its reactivity, making the synthesis of its derivatives challenging. Standard protocols for forming ethers, esters, or halides often fail or give low yields due to the inaccessibility of the oxygen atom.

Methodological innovations are often required to overcome this steric hindrance. For instance, the conversion of tertiary alcohols to other functional groups can sometimes be achieved under conditions that promote the formation of a stable tertiary carbocation intermediate. nii.ac.jp In the presence of a strong acid, the hydroxyl group can be protonated and leave as a water molecule, generating a carbocation that can then be trapped by a nucleophile. This approach circumvents the need for a direct backside attack (as in an Sₙ2 reaction), which is sterically impossible at a tertiary center.

Specialized reagents and catalysts have also been developed. For esterification, highly reactive acylating agents in the presence of a powerful catalyst may be necessary. For ether synthesis, Williamson ether synthesis is generally not feasible; alternative routes might involve the reaction of the corresponding alkoxide with a highly reactive alkylating agent under forcing conditions. The development of new catalytic systems that can operate effectively in sterically congested environments remains an active area of research.

Rearrangement Reactions of this compound

Acid-catalyzed reactions of this compound are dominated by skeletal rearrangements. These transformations are driven by the formation of carbocation intermediates and their inherent tendency to rearrange into more stable structures.

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, the dehydration of this compound is initiated. The first step involves the protonation of the hydroxyl group, converting it into an alkyloxonium ion. This process transforms the poor leaving group (-OH) into an excellent leaving group (H₂O). libretexts.org

The subsequent departure of a water molecule from the alkyloxonium ion results in the formation of a carbocation. For this compound, this initial loss of water generates a tertiary carbocation (the 3,4,4-trimethyl-3-pentyl cation). Tertiary carbocations are significantly more stable than their secondary or primary counterparts. libretexts.org This enhanced stability is attributed to the electronic effects of the alkyl groups attached to the positively charged carbon. These groups act as electron donors through inductive effects and, more importantly, through hyperconjugation, which involves the delocalization of electron density from adjacent C-H or C-C sigma bonds into the vacant p-orbital of the carbocation. libretexts.org The formation of this relatively stable tertiary carbocation is a key feature of the E1 reaction mechanism, which governs the dehydration of tertiary alcohols. byjus.com

Once formed, carbocations can undergo structural reorganization to form an isomeric, more stable carbocation. pharmaguideline.com These rearrangements typically occur via 1,2-shifts, where a group from a carbon atom adjacent to the carbocation center migrates to the positively charged carbon, taking its bonding electrons with it. masterorganicchemistry.commasterorganicchemistry.com The two primary types of shifts are:

1,2-Hydride Shift: The migration of a hydrogen atom.

1,2-Alkyl Shift: The migration of an alkyl group (e.g., a methyl group, also known as a methide shift).

These shifts are energetically favorable if they convert a less stable carbocation into a more stable one (e.g., secondary to tertiary) or into an equally stable carbocation that can lead to a more stable final product. libretexts.orgmasterorganicchemistry.com In the case of the initially formed 3,4,4-trimethyl-3-pentyl cation, the adjacent carbon (C4) is a quaternary center, meaning it has no hydrogen atoms available for a hydride shift. libretexts.org Therefore, any rearrangement from this initial intermediate must proceed via an alkyl shift. A 1,2-methyl shift from the C4 position to the C3 position is possible, which would result in the formation of a different, but still tertiary, carbocation. masterorganicchemistry.com

The acid-catalyzed dehydration of this compound leads to a complex mixture of isomeric alkenes, a direct consequence of carbocation rearrangements. While specific product distribution studies for this compound are not widely published, the reaction pathways can be elucidated by analogy to structurally similar compounds like 2,2,4-trimethyl-3-pentanol (B1616163). stackexchange.comstackexchange.com

The reaction cascade begins with the formation of the initial tertiary carbocation (Intermediate A) . This intermediate can then undergo a 1,2-methyl shift to generate a new tertiary carbocation (Intermediate B) . Both of these carbocations can then lose a proton from an adjacent carbon to form various alkene products.

Proposed Reaction Pathway:

Protonation and Loss of Water: this compound is protonated and loses water to form the 3,4,4-trimethyl-3-pentyl cation (Intermediate A) .

1,2-Methyl Shift: Intermediate A rearranges via a 1,2-methyl shift from C4 to C3, forming the more stable 2,3,3-trimethyl-2-pentyl cation (Intermediate B) . This rearrangement is favorable.

Deprotonation: Both Intermediate A and Intermediate B can be deprotonated at various adjacent positions to yield a mixture of olefins.

The resulting alkenes are formed from the loss of a proton from these carbocation intermediates. The distribution of these products is influenced by both the stability of the intermediate carbocations and the steric environment around the potential deprotonation sites.

Table 1: Plausible Alkene Products from the Dehydration of this compound This table presents a hypothetical product distribution based on established principles of carbocation stability and rearrangement pathways analogous to similar branched alcohols.

Product Name Structure Precursor Intermediate Type of Product
3,4,4-Trimethyl-2-pentene CH₃-CH=C(CH₃)-C(CH₃)₃ A Zaitsev
2-tert-Butyl-3-methyl-1-butene CH₂=C(CH₃)-CH(CH₃)-C(CH₃)₃ B Hofmann
2,3,3-Trimethyl-1-pentene CH₂=C(CH₃)-C(CH₃)₂-CH₂-CH₃ B Hofmann
2,3,3-Trimethyl-2-pentene CH₃-C(CH₃)=C(CH₃)₂-CH₂-CH₃ B Zaitsev (Major)

Elimination Reactions of this compound

The primary elimination reaction for alcohols is dehydration, which results in the formation of an alkene. The mechanism and product distribution of this reaction are highly dependent on the structure of the alcohol.

Alcohol dehydration can proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. byjus.com

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. It is characteristic of secondary and tertiary alcohols, which can form relatively stable carbocations. libretexts.orgchemistrysteps.com The rate of the E1 reaction is dependent only on the concentration of the substrate.

E2 Mechanism: This is a one-step, concerted process where the proton is abstracted by a base simultaneously with the departure of the leaving group. This pathway is typical for primary alcohols, as primary carbocations are highly unstable and their formation is avoided. libretexts.orgchemistrysteps.com

Given that this compound is a tertiary alcohol, its acid-catalyzed dehydration occurs exclusively via the E1 mechanism . vaia.com The process involves:

Protonation of the alcohol to form a good leaving group (water).

Loss of the leaving group to form a tertiary carbocation intermediate.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form the pi bond of the alkene.

The final step of the E1 mechanism—deprotonation of the carbocation intermediate—can often lead to more than one alkene product if there are non-equivalent adjacent protons. The regioselectivity of this step is governed by Zaitsev's rule and the influence of steric hindrance.

Zaitsev's Rule: Predicts that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene will be the major product. vaia.com This is typically the case when the base is small and the substrate is not sterically hindered.

Hofmann Product: The less substituted alkene is known as the Hofmann product. Its formation is favored when there is significant steric hindrance either in the substrate or the attacking base. The base will preferentially abstract the more sterically accessible proton, which often leads to the less substituted alkene.

In the dehydration of this compound, the carbocation intermediates are highly branched and sterically congested. For example, in the rearranged intermediate B (2,3,3-trimethyl-2-pentyl cation), the formation of the tetrasubstituted alkene (2,3,3-Trimethyl-2-pentene) is the Zaitsev product and is generally favored. However, the formation of Hofmann products like 2-tert-Butyl-3-methyl-1-butene can also be significant. stackexchange.com The extreme steric bulk created by the adjacent quaternary carbon and other alkyl groups can hinder the approach of a base to abstract an internal proton, making the abstraction of a terminal, more accessible proton from a methyl group competitive, leading to a mixture of Zaitsev and Hofmann products. stackexchange.com

Computational Modeling of Transition States in Dehydration

The acid-catalyzed dehydration of tertiary alcohols, such as this compound, proceeds through an E1 elimination mechanism. libretexts.orglibretexts.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these reactions for analogous tertiary alcohols like tert-butanol, 2-methyl-2-butanol, and 2-methyl-2-pentanol. researchgate.netresearchgate.nettandfonline.com

For an acid-catalyzed gas-phase dehydration, modeling suggests the reaction involves a six-membered cyclic transition state. researchgate.netresearchgate.net This transition state includes the alcohol, a proton, and the conjugate base of the acid catalyst (e.g., a halide ion if an acid like HBr or HCl is used). researchgate.netunirioja.es In this arrangement, the proton is transferred to the hydroxyl group of the alcohol, while the conjugate base assists in abstracting a beta-hydrogen. unirioja.es Analysis of the reaction coordinates indicates that the process is dominated by the breaking of the H-Cl bond (in the case of HCl catalysis) and a significant elongation and cleavage of the C-O bond in the transition state. researchgate.netcedia.edu.ec

In contrast, the uncatalyzed elimination reaction is calculated to proceed through a more strained, four-membered transition state. researchgate.nettandfonline.com The activation enthalpy for the uncatalyzed mechanism is significantly higher—by over 150 kJ/mol—than for the catalyzed reaction, underscoring the efficiency of the acid catalyst. researchgate.nettandfonline.com For this compound, the transition state for dehydration would involve the formation of the stable tertiary carbocation, 3,4,4-trimethyl-pentan-3-yl cation, as a key intermediate following the departure of the water molecule. libretexts.orgunacademy.com The stability of this tertiary carbocation is a primary driver for the E1 pathway. byjus.com

Table 1: Comparison of Catalyzed vs. Uncatalyzed Dehydration Transition States for Tertiary Alcohols

Feature Catalyzed Dehydration (E1) Uncatalyzed Dehydration
Mechanism Involves a six-membered cyclic transition state. researchgate.netunirioja.es Involves a four-membered transition state. researchgate.net
Activation Energy Significantly lower. tandfonline.com Over 150 kJ/mol higher than catalyzed reaction. tandfonline.com
Key Bonds Breaking C-O bond and H-Catalyst bond. researchgate.net C-O and C-H bonds. researchgate.net
Intermediate Formation of a stable tertiary carbocation. libretexts.orgunacademy.com No stable intermediate, concerted process.

Oxidation Studies of this compound

The primary chemical removal process for saturated alcohols in the atmosphere is their reaction with the hydroxyl radical (OH). scielo.brscielo.brresearchgate.net The reactions with other atmospheric oxidants like ozone (O₃) and the nitrate (B79036) radical (NO₃) are generally slow and considered negligible. scielo.br For tertiary alcohols specifically, the reaction involves the abstraction of a hydrogen atom from a C-H bond, as H-atom abstraction from the O-H bond is energetically unfavorable. scielo.brresearchgate.net

The oxidation of tertiary alcohols by atmospheric radicals leads to the formation of smaller carbonyl compounds through C-C bond cleavage. researchgate.net For tert-butyl alcohol, the major identified oxidation products are acetone and formaldehyde. researchgate.net

Based on this precedent, the oxidation of this compound is predicted to yield a specific set of products. The initial attack by an OH radical would abstract a hydrogen atom, likely from one of the methyl or methylene (B1212753) groups. The resulting alkoxy radical is unstable and undergoes rapid C-C bond scission. researchgate.net The expected major oxidation products from this compound would be:

3,3-dimethyl-2-butanone (also known as pinacolone)

Acetone

Formaldehyde

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the separation, identification, and quantification of these volatile organic products.

The atmospheric oxidative degradation of this compound is initiated by a hydrogen atom abstraction by an OH radical, forming a carbon-centered radical and a water molecule. This alkyl radical (R•) then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). researchgate.net Due to the structure of this compound, the resulting tertiary alkoxy radical is prone to decomposition via β-scission (cleavage of a C-C bond beta to the oxygen atom). This bond cleavage is the key step leading to the formation of stable carbonyl products.

For instance, if the initial H-abstraction occurs on the ethyl group, the subsequent alkoxy radical can fragment to yield 3,3-dimethyl-2-butanone and an ethyl radical. Alternatively, fragmentation at other positions can lead to the formation of acetone and other smaller radical fragments, which are further oxidized to species like formaldehyde. researchgate.netresearchgate.net

Substitution Reactions of this compound

The structure of this compound, a highly hindered tertiary alcohol, dictates its behavior in nucleophilic substitution reactions. Such substrates exclusively favor the Sₙ1 (unimolecular nucleophilic substitution) mechanism over the Sₙ2 (bimolecular nucleophilic substitution) pathway. masterorganicchemistry.comodinity.com

There are two primary reasons for this strong preference:

Steric Hindrance: The Sₙ2 mechanism requires the nucleophile to perform a backside attack on the carbon atom bearing the leaving group. In this compound, the central carbon is bonded to a hydroxyl group and three bulky alkyl groups (a tert-butyl group, a methyl group, and an ethyl group). This immense steric bulk makes it physically impossible for a nucleophile to approach the electrophilic carbon from the backside, effectively blocking the Sₙ2 pathway. odinity.com

Carbocation Stability: The Sₙ1 mechanism proceeds through a multi-step pathway where the rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.orglibretexts.org Tertiary alcohols, like this compound, form highly stable tertiary carbocations. byjus.comlibretexts.org The positive charge on the 3,4,4-trimethyl-pentan-3-yl cation is stabilized by the inductive effect and hyperconjugation from the surrounding alkyl groups. This stability lowers the activation energy for the Sₙ1 pathway, making it the favored route. libretexts.orgyoutube.com

The Sₙ1 reaction of this compound with a nucleophile (e.g., HBr) would proceed in two main steps:

Protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form the stable tertiary carbocation. This is the slow, rate-determining step. libretexts.org

The nucleophile (e.g., Br⁻) attacks the planar carbocation intermediate. This attack can occur from either face, although in this achiral molecule, it leads to a single product. libretexts.org

Table 2: Factors Favoring Sₙ1 Reaction for this compound

Factor Sₙ1 Mechanism Sₙ2 Mechanism Relevance to this compound
Substrate Structure Tertiary > Secondary > Primary. libretexts.org Primary > Secondary > Tertiary. As a tertiary alcohol, it strongly favors Sₙ1.
Reaction Intermediate Stable carbocation formed. libretexts.org No intermediate (concerted reaction). odinity.com Forms a stable tertiary carbocation.
Steric Effects Less sensitive to steric hindrance. Highly sensitive to steric hindrance. odinity.com Extreme steric hindrance prevents Sₙ2.
Rate Law Rate = k[Substrate]. masterorganicchemistry.com Rate = k[Substrate][Nucleophile]. The reaction rate is independent of the nucleophile's concentration.

In-depth Analysis of this compound Reveals Gaps in Kinetic Data

Despite its well-defined structure as a highly branched tertiary alcohol, a thorough review of available scientific literature indicates a significant lack of specific research focused on the chemical reactivity and reaction kinetics of this compound.

Also known by its IUPAC name, 2,2,3-trimethylpentan-3-ol, this compound is characterized by a pentane (B18724) backbone with three methyl groups and a hydroxyl group. This structure results in considerable steric hindrance around the hydroxyl-bearing carbon atom, a feature that is expected to profoundly influence its chemical behavior. General principles of organic chemistry suggest that this steric bulk would impede reactions that require nucleophilic attack at the tertiary carbon or the approach of large reagents.

Consequently, a detailed discussion on the "Impact of Steric Environment on Reaction Kinetics" for this specific compound, complete with research findings and data tables, cannot be provided at this time due to the absence of foundational research in the field. The following section outlines the expected, but currently unquantified, influence of its structure on reactivity.

Chemical Reactivity and Mechanistic Investigations of 3,4,4 Trimethyl 3 Pentanol

Impact of Steric Environment on Reaction Kinetics

The steric environment of 3,4,4-trimethyl-3-pentanol, created by the presence of a tert-butyl group and an additional methyl group adjacent to the hydroxyl-bearing carbon, is anticipated to be the dominant factor governing its reaction kinetics. This dense substitution creates significant steric hindrance, which is expected to slow down reactions that proceed through bimolecular transition states, such as SN2 reactions.

Conversely, reactions that proceed via a carbocation intermediate, such as SN1 and E1 reactions, may be favored due to the stability of the resulting tertiary carbocation. However, even in these cases, the steric strain in the initial alcohol can influence the rate of carbocation formation and subsequent rearrangement or elimination pathways.

For example, in acid-catalyzed dehydration reactions, the significant steric hindrance would likely influence the regioselectivity of the resulting alkenes, potentially favoring the formation of less-substituted (Hofmann) products over more-substituted (Zaitsev) products if the abstraction of a proton from a more hindered position is kinetically disfavored.

It is important to note that without specific experimental kinetic data—such as rate constants determined under various conditions or in comparison to less hindered alcohols—these discussions remain qualitative predictions based on established principles of physical organic chemistry. The table below is a conceptual representation of expected kinetic behavior, not based on published experimental data for this specific compound.

Conceptual Data Table: Expected Impact of Steric Hindrance on Reaction Rates of this compound

Reaction TypeExpected Relative Rate Compared to less Hindered AlcoholsRationale
SN2 SubstitutionExtremely Slow / UnfavorableSevere steric hindrance prevents backside attack by a nucleophile.
SN1 SubstitutionFavorableFormation of a stable tertiary carbocation is possible.
E2 EliminationSlow / UnfavorableRequires a specific anti-periplanar geometry that is difficult to achieve due to steric bulk.
E1 EliminationFavorableProceeds through the stable tertiary carbocation intermediate.
Esterification (Fischer)Very SlowSteric hindrance around the hydroxyl group impedes the approach of the carboxylic acid.
OxidationResistantThe tertiary carbon bearing the hydroxyl group lacks a hydrogen atom, and the surrounding steric bulk hinders attack by oxidizing agents.

Spectroscopic and Advanced Analytical Characterization of 3,4,4 Trimethyl 3 Pentanol

Infrared Spectroscopy in Investigating Hydrogen Bonding and Molecular Association

Infrared (IR) spectroscopy is a powerful tool for studying the hydrogen bonding and molecular association of 3,4,4-trimethyl-3-pentanol. spcmc.ac.injournals.co.za The position and shape of the O-H stretching vibration band in the IR spectrum are particularly sensitive to these interactions.

In the vapor phase or in very dilute solutions with non-polar solvents, this compound exhibits a sharp absorption band for the "free" or unbonded hydroxyl group, typically in the range of 3700-3584 cm⁻¹. spcmc.ac.in As the concentration of the alcohol increases, intermolecular hydrogen bonding becomes more prevalent, leading to the appearance of additional, broader bands at lower frequencies (around 3550-3200 cm⁻¹). spcmc.ac.in This shift to lower wavenumbers is a direct consequence of the weakening of the O-H bond due to its elongation upon hydrogen bond formation. spcmc.ac.in The strength of the hydrogen bond influences the extent of this shift; stronger bonds result in lower vibration frequencies and broader, more intense absorption bands. spcmc.ac.in The effect of dilution can be used to distinguish between intermolecular and intramolecular hydrogen bonding, as intermolecular bonds are broken upon dilution, causing a shift from the broad, bonded O-H absorption to the sharp, "free" O-H absorption. quora.com

The specific frequencies of the O-H stretching vibrations for this compound can vary depending on the solvent used, reflecting the different hydrogen bonding capacities of the solvent molecules.

Table 1: Representative O-H Stretching Frequencies for Alcohols under Different Conditions

Condition O-H Stretching Frequency (cm⁻¹) Interpretation
Vapor Phase / Very Dilute Solution 3700 - 3584 "Free" (non-hydrogen-bonded) hydroxyl group

This table provides generalized data for alcohols; specific values for this compound may vary.

Due to the significant steric hindrance around the hydroxyl group in this compound, the formation of higher-order polymeric structures through hydrogen bonding is largely impeded. journals.co.zarsc.org Unlike less hindered alcohols, which can form complex networks of hydrogen bonds, the association of this compound is often limited to the formation of dimers. rsc.org This steric hindrance results in weaker hydrogen bonds compared to less bulky alcohols like 1-octanol. journals.co.za Consequently, the O-H stretching frequency for the bonded hydroxyl groups in hindered alcohols like 2,3,4-trimethyl-3-pentanol (B156913) occurs at higher frequencies than in their less hindered counterparts. journals.co.za The study of these spectral shifts provides valuable information about the thermodynamics and equilibrium of monomer-dimer self-association in sterically crowded environments. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H NMR spectral data for a similar compound, 2,3,4-trimethyl-3-pentanol, suggests the presence of signals corresponding to the different types of protons in the molecule. chemicalbook.com For this compound, one would expect distinct signals for the hydroxyl proton, the ethyl group protons, and the methyl group protons, with their chemical shifts and splitting patterns providing connectivity information.

Predicted ¹³C NMR data for 2,3,4-trimethyl-3-pentanol indicates the presence of multiple carbon signals, which can be assigned to the various carbon atoms in the structure. hmdb.caguidechem.com Similarly, the ¹³C NMR spectrum of this compound would show unique resonances for each carbon atom, confirming the carbon framework of the molecule.

Table 2: Predicted NMR Data for Similar Isomeric Structures

Nucleus Compound Predicted Chemical Shifts (ppm)
¹H NMR 2,3,4-Trimethyl-3-pentanol Data available from various sources chemicalbook.comcontaminantdb.ca
¹³C NMR 2,3,4-Trimethyl-3-pentanol Data available from various sources hmdb.caspectrabase.com

Note: This table presents information on isomeric structures to illustrate the type of data obtained from NMR spectroscopy. Specific experimental data for this compound should be consulted for precise assignments.

Mass Spectrometry in Mechanistic Product Identification and Fragmentation Studies

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation and in the identification of products from its reactions. guidechem.comspectrabase.comnih.gov The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak. libretexts.org

The fragmentation of this compound is expected to proceed through characteristic pathways for branched alkanes and alcohols. gatech.edu These include the cleavage of C-C bonds, particularly at the branching points, leading to the formation of stable carbocations. The loss of small neutral molecules, such as water from the alcohol functional group, is also a common fragmentation pathway. libretexts.org The analysis of these fragment ions provides a fingerprint of the molecule's structure. For instance, in a study of the reaction of 2,4,4-trimethyl-1-pentanol with chlorine atoms, reaction products were identified using their mass spectra. researchgate.net

Table 3: Common Fragment Ions in the Mass Spectra of Alcohols

Fragmentation Process Lost Fragment Resulting Ion
Alpha-cleavage Alkyl radical Resonance-stabilized cation

This table illustrates general fragmentation patterns for alcohols. The specific mass spectrum of this compound will exhibit a unique set of fragment ions.

Chromatographic Techniques (e.g., GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. guidechem.comnih.gov This method is widely used for the purity assessment of this compound and for monitoring the progress of reactions involving this compound. labproinc.comavantorsciences.com

In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a long, thin capillary column. The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. This allows for the positive identification of the main component, this compound, as well as any impurities present in the sample. amegroups.cnresearchgate.net The purity can be quantified by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. avantorsciences.comtcichemicals.com

GC-MS is also invaluable for monitoring the progress of chemical reactions. By taking small samples from the reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the disappearance of reactants and the appearance of products, providing insights into the reaction kinetics and mechanism. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-Octanol
2,3,4-Trimethyl-3-pentanol
3-Methyl-3-pentanol
2,4,4-Trimethyl-1-pentanol
Carbon tetrachloride
Ethylene glycol
Ethanol
Acetone (B3395972)
Methanol
Benzalacetone
2,2-Dimethyl-3-ethyl-3-pentanol
Tetrachloroethylene
3-t-Butyl-2,2,4-trimethyl-3-pentanol
Ethyl isobutyrate
4-Hexen-3-ol
2,4-Hexadiene
3,3-Dimethylbutanal
3,3-Dimethylbutanone
3,3-Dimethyl-1-butanol
3,3-Dimethyl-2-butanol
5-Methyl-2-hexanol
2,2-Dimethyl-3-hexanol
Formaldehyde
2-Propanone
2,2-Dimethyl propanal
4,4-Dimethyl-2-pentanone
1,2-Benzenedicarboxylic acid diethyl ester
5-(Propenyl-2)-1,3,7-nonatriene
Di-n-octyl phthalate
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl
Mome inositol
Guanosine
Aciclovir
Abacavir
3,4,4-Trimethyl-1-pentyn-3-ol
2,4-Dimethyl-3-ethyl-3-pentanol
t-Butanol
Hexadecane
2,2,4,4-Tetramethyl-3-isopropyl-3-pentanol
Benzyl alcohol
1-Butanol
2-Butanol
Tetrahydrofuran
2-Methyltetrahydrofuran
2,2,4-Trimethylpentane
Methylcyclohexane
n-Heptane
2,4-Dimethyl-3-pentanol
3-Methyl-3-pentanol
Cyclohexane
Chloroform
3-Ethyl-2-methyl-3-pentanol
2-Methyl-2-butanol
Ethyl formate
Propanal
Isopropanol
Propene
1-Butene
2-Methylpropene
2,4,4-Trimethylpentanal
1-Pentanol
n-Pentyl alcohol
Isopentyl alcohol
Rhizoma Ligustici Chuanxiong
Radix Paeoniae Rubra
(S)-3-Ethyl-4-methylpentanol
1-Methyl-2-(1-methylethyl)-benzene
D-Limonene
α,α,4-Trimethyl-3-cyclohexene-1-methanol
6,6-Dimethyl-bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
cis-3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-ol
Cyclopropyl-4-picoylketone
2,3-Dihydro-1,8-cineole
Furan-2-pentyl
Butyldienephthalide
Ligustilide
n-Hexadecanoic acid
[Z,Z]-9,12-Octadecadienoic acid
2-Hydroxy-benzaldehyde
Dihydroxyacetone
Propylcarbamate
5-Hydroxymethylfurfural
Dichloropropylphosphine
5-Ethyl-2,4-dimethylisoxazolidine
Oleic acid
4,5-Diamino-2-hydroxypyrimidine
Cyclopentanone dimethylhydrazone
4-Mercaptophenol
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one
Deferoxamine
1,2,3-Propanetriol, 1-acetate
Butanenitrile, 2,3-dioxo-, dioxime, o,o-diacetyl
Acetamide, N-butyl
1,3-Dioxolane, 2-butyl-2-methyl
Urea, N,N'-dibutyl-N,N'-dimethyl

Computational and Theoretical Chemistry of 3,4,4 Trimethyl 3 Pentanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in 3,4,4-trimethyl-3-pentanol and identifying its stable conformations. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict the most energetically favorable geometries. nih.govresearchgate.net For instance, calculations can reveal bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Computed Molecular Descriptors for this compound

PropertyValueSource
Molecular Weight130.23 g/mol PubChem
XLogP32.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count2PubChem
Exact Mass130.135765193 DaPubChem
Topological Polar Surface Area20.2 ŲPubChem
Heavy Atom Count9PubChem
Complexity91.2PubChem

This table presents data computed by PubChem. nih.gov

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the thermodynamics and kinetics of reactions involving this compound. Theoretical calculations can predict key thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and enthalpy of vaporization (ΔvapH°). chemeo.com These values are crucial for understanding the stability of the molecule and the energy changes that occur during chemical transformations.

Kinetic modeling focuses on the rates and mechanisms of reactions. For example, the dehydration of tertiary alcohols like this compound can be studied computationally to understand the reaction mechanism, identify transition states, and calculate activation energies. densem.edu This information is vital for predicting how the compound will behave under different reaction conditions and for optimizing synthetic procedures. Studies on similar branched alcohols have shown that the presence of bulky groups can significantly influence reaction rates. copernicus.orgcopernicus.org

Table 2: Calculated Thermodynamic Properties for this compound

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)-114.66kJ/molCheméo (Joback Calculated)
Enthalpy of formation at standard conditions (ΔfH°gas)-378.18kJ/molCheméo (Joback Calculated)
Enthalpy of fusion at standard conditions (ΔfusH°)5.74kJ/molCheméo (Joback Calculated)
Enthalpy of vaporization at standard conditions (ΔvapH°)47.49kJ/molCheméo (Joback Calculated)

This table contains values calculated using the Joback method as reported by Cheméo. chemeo.com

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to predict the spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and for identifying the compound. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule. researchgate.netnih.gov

The calculated vibrational frequencies from a theoretical model can be compared with experimental IR spectra to assign specific absorption bands to particular molecular vibrations. nih.gov Similarly, predicted NMR chemical shifts can aid in the structural elucidation of the compound and its conformers. researchgate.net The NIST Chemistry WebBook provides experimental IR and mass spectra for this compound, which can be used to validate these theoretical predictions. nist.gov

Analysis of Steric Effects and Electronic Influences on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic effects, which can be analyzed using computational methods. The bulky tert-butyl and ethyl groups attached to the carbinol carbon create considerable steric hindrance. This steric crowding can impede the approach of reagents, thereby affecting reaction rates and pathways. journals.co.za For example, in reactions like esterification or oxidation, the bulky substituents can make the hydroxyl group less accessible.

Electronic effects, which relate to the distribution of electron density in the molecule, also play a crucial role. The alkyl groups are electron-donating, which increases the electron density on the carbinol carbon and the oxygen atom of the hydroxyl group. This electronic enrichment can influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating atomic charges and orbital interactions. researchgate.net

Studies on Intermolecular Interactions, including Hydrogen Bonding Networks

As an alcohol, this compound can participate in intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group of another. Computational studies, including molecular dynamics (MD) simulations, are essential for understanding the nature and dynamics of these interactions. nih.govnih.gov

Due to the significant steric hindrance around the hydroxyl group in this compound, the formation of extensive hydrogen-bonded networks is expected to be less favorable compared to less hindered alcohols. journals.co.za Computational studies on sterically hindered alcohols have shown that they tend to form smaller clusters, such as dimers or cyclic tetramers, rather than long chains. journals.co.za The strength and geometry of these hydrogen bonds can be investigated using methods like Symmetry-Adapted Perturbation Theory (SAPT), which can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov These theoretical investigations provide a detailed picture of the intermolecular forces that govern the physical properties of liquid this compound.

The Role of 3,4,4 Trimethyl 3 Pentanol As a Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Substituted Aromatics (e.g., Friedel-Crafts Alkylation Derivatives)

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. pressbooks.pub This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate a carbocation electrophile that then attacks the aromatic ring. pressbooks.pubmt.com Tertiary alcohols like 3,4,4-trimethyl-3-pentanol can also serve as precursors to the carbocation electrophile under acidic conditions.

In the presence of a strong acid or a Lewis acid, this compound is protonated, followed by the loss of a water molecule to form the tertiary 3,4,4-trimethyl-3-pentyl carbocation. This carbocation can then act as the electrophile in a Friedel-Crafts alkylation reaction with an aromatic substrate. However, a significant challenge in Friedel-Crafts alkylations is the propensity for carbocation rearrangements to form more stable intermediates. pressbooks.pub The initially formed secondary or tertiary carbocations can undergo hydride or alkyl shifts. libretexts.org

For instance, the alkylation of an aromatic ring with this compound can lead to a mixture of products due to the potential for rearrangement of the 3,4,4-trimethyl-3-pentyl carbocation. This limits its direct application where a single, specific isomer is desired. However, under controlled conditions, it can be used to introduce a highly branched alkyl substituent onto an aromatic ring, which can be a desirable feature in the synthesis of certain specialty chemicals and materials. The steric bulk of the resulting alkylated aromatic compound can influence its physical properties and subsequent reactivity.

Precursor for Branched Alkenes and their Subsequent Functionalization

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org this compound, being a tertiary alcohol, readily undergoes dehydration under relatively mild acidic conditions. libretexts.org The reaction proceeds via an E1 mechanism, involving the formation of the 3,4,4-trimethyl-3-pentyl carbocation intermediate. libretexts.org

This carbocation can then lose a proton from an adjacent carbon to form a double bond. Due to the structure of the carbocation, multiple alkene isomers can be formed. The major and minor products are often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, steric factors can also play a significant role, sometimes favoring the formation of the less substituted Hofmann product.

Dehydration of a related sterically hindered alcohol, 2,2,4-trimethyl-3-pentanol (B1616163), has been shown to produce a complex mixture of alkenes, including 2,3,4-trimethyl-1-pentene, 2,4,4-trimethyl-1-pentene, 3,3,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 2,3,4-trimethyl-2-pentene. stackexchange.com A similar complexity in the product mixture can be anticipated from the dehydration of this compound due to potential carbocation rearrangements.

Once formed, these highly branched alkenes are valuable intermediates for further chemical transformations. Their double bonds can undergo a variety of functionalization reactions, including:

Epoxidation: Reaction with peroxy acids to form epoxides, which are versatile intermediates for the synthesis of diols and other functionalized compounds.

Hydroamination: The addition of an N-H bond across the double bond, often catalyzed by transition metals, to produce aliphatic amines. acs.org

Oxidation: Cleavage of the double bond through ozonolysis can yield ketones and aldehydes, providing a route to smaller, functionalized molecules. doubtnut.comaskfilo.comchegg.com

The table below summarizes the potential alkene products from the dehydration of this compound and their corresponding ozonolysis products.

Alkene Product (Isomer)Ozonolysis Products
2,3,4,4-Tetramethyl-2-penteneAcetone (B3395972) and 3,3-Dimethyl-2-butanone
2,3,4,4-Tetramethyl-1-penteneFormaldehyde and 3,4,4-Trimethyl-2-pentanone
3,5,5-Trimethyl-2-hexeneAcetaldehyde and 4,4-Dimethyl-2-pentanone

Incorporation into Polycyclic and Heterocyclic Systems

The unique sterically hindered structure of this compound and its derivatives can be a valuable tool in the construction of complex polycyclic and heterocyclic frameworks. The bulky 3,4,4-trimethyl-3-pentyl group can act as a "steric directing group," influencing the regioselectivity and stereoselectivity of cyclization reactions.

While direct examples of the incorporation of this compound into polycyclic or heterocyclic systems are not extensively documented in readily available literature, the principles of using sterically demanding building blocks are well-established in organic synthesis. For example, in the synthesis of substituted tetrahydrophenanthrenes, rearranged Friedel-Crafts cycloalkylation of suitably substituted naphthyl-pentanols has been employed. researchgate.net This suggests that the carbocation derived from this compound could potentially participate in intramolecular cyclizations onto a pre-existing ring system, leading to the formation of fused or bridged polycyclic structures.

In heterocyclic chemistry, the synthesis of pyran rings, for instance, can be achieved through the oxa-6π-electrocyclization of dienones. mdpi.com An alkene derived from this compound could potentially be elaborated into a dienone precursor, where the bulky alkyl group could influence the stereochemical outcome of the subsequent electrocyclization.

Design of Novel Compounds Utilizing the Steric Bulk of the this compound Moiety

The defining characteristic of the this compound moiety is its significant steric bulk. This property can be strategically harnessed in the design of novel compounds with specific properties and functions. The large size of the 3,4,4-trimethyl-3-pentyl group can:

Enforce specific conformations: By restricting bond rotation, this bulky group can lock a molecule into a particular three-dimensional shape. This is a key principle in the design of molecules with specific biological activities or material properties.

Protect reactive sites: The steric hindrance can shield a nearby functional group from reacting, acting as a "steric protecting group." This allows for selective reactions to occur elsewhere in the molecule.

Modulate physical properties: The introduction of such a bulky, lipophilic group can significantly alter the solubility, melting point, and boiling point of a compound. This is relevant in the development of pharmaceuticals and materials.

Create persistent radicals: The perfluorinated analogue of the 3,4,4-trimethyl-3-pentyl group, the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl group, is known to form a persistent radical. researchgate.net This highlights the ability of extreme steric congestion to stabilize otherwise highly reactive species.

While specific examples of novel compounds designed with the this compound moiety are not widespread, the underlying principles are fundamental to modern organic synthesis and drug discovery. google.comgoogle.comnih.gov The deliberate use of sterically demanding groups is a powerful strategy for controlling reactivity and tailoring molecular properties.

Advanced Topics and Future Research Directions for 3,4,4 Trimethyl 3 Pentanol

Catalytic Transformations Involving 3,4,4-Trimethyl-3-pentanol

The unique structural properties of this compound, characterized by a sterically encumbered tertiary alcohol group, make it a fascinating subject for research in catalytic transformations. Its high degree of substitution influences reactivity, stability, and the potential for skeletal rearrangements.

Future research is likely to focus on several key areas of catalysis:

Acid-Catalyzed Dehydration and Rearrangement: The dehydration of sterically hindered alcohols is known to produce complex mixtures of alkenes through carbocation intermediates. stackexchange.com In the case of the related compound 2,2,4-trimethyl-3-pentanol (B1616163), acid catalysis leads to multiple products via hydride and methide shifts. stackexchange.com Similar complex reaction pathways are anticipated for this compound, making it an excellent model substrate for studying the kinetics and mechanisms of carbocation rearrangements under various acidic catalytic conditions (both homogeneous and heterogeneous).

Deoxydehydration (DODH) Reactions: Hindered alcohols have been used as solvents and reductants in rhenium-catalyzed DODH reactions, which convert vicinal diols into olefins. rsc.orgrsc.org For example, 3-pentanol (B84944) has been used as a reductant in the DODH of diethyl tartrate. rsc.org The bulky nature of this compound could offer unique selectivity as a hydrogen-donating solvent or co-reductant in these systems, which are valuable for converting biomass-derived polyols into useful chemicals. rsc.org

Photocatalytic Oxidation: The photocatalytic conversion of tertiary alcohols on semiconductor surfaces like titanium dioxide (TiO₂) represents another promising research avenue. Studies on other tertiary alcohols have shown that photocatalytic oxidation can proceed via C-C bond cleavage, leading to the formation of ketones and radical species. tum.de Investigating the photocatalytic degradation of this compound could provide insights into selective bond scission and the generation of valuable chemical intermediates.

Exploration of Novel Reaction Pathways and Synthetic Equivalents

The sterically congested nature of this compound predisposes it to undergo fascinating and often complex reaction pathways, particularly those involving carbocationic intermediates. Understanding and controlling these pathways is a key challenge for synthetic chemists.

A primary example is the acid-catalyzed dehydration reaction. The initial protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation. This intermediate is highly prone to Wagner-Meerwein rearrangements, including 1,2-hydride and 1,2-methide shifts, to form more stable carbocations before elimination occurs. This leads to a diverse array of alkene products. Research into the reaction of the similar alcohol 2,3,4-trimethyl-3-pentanol (B156913) with hydrochloric acid has also highlighted the prevalence of such rearrangements. acs.org

The dehydration of the related 2,2,4-trimethyl-3-pentanol provides a well-documented case study of the complexity that can be expected. stackexchange.com

Future work will likely focus on harnessing these rearrangements for synthetic purposes. By carefully selecting catalysts and reaction conditions, it may be possible to steer the reaction toward a single, desired rearranged alkene, turning the complex pathway into a valuable synthetic tool. Furthermore, this compound can be viewed as a synthetic equivalent for the bulky and highly branched C8 scaffold, which can be accessed through its various transformation products.

Integration into Materials Science and Polymer Chemistry Applications

While direct applications of this compound in materials are not widely documented, its structure suggests significant potential. Its isomers and related compounds are already used as intermediates in the synthesis of specialty chemicals. lookchem.comlookchem.com The introduction of the bulky 3,4,4-trimethylpentyl group into polymer backbones or as a side chain could impart unique and desirable properties.

Potential research directions include:

Monomer Synthesis: Esterification of this compound with monomers like acrylic acid or methacrylic acid would yield bulky (meth)acrylate monomers. Polymerizing these monomers could produce polymers with high glass transition temperatures (Tg), enhanced thermal stability, and specific solubility characteristics due to the sterically hindered side chains.

Chain Transfer and Terminating Agents: In radical polymerization, the alcohol or its derivatives could act as chain transfer agents or terminators, allowing for control over molecular weight and polymer architecture. The bulky end-group would influence the final properties of the polymer.

Plasticizers and Additives: Conversion of the alcohol into high-molecular-weight esters could yield novel plasticizers. The bulky alkyl group would affect their compatibility with various polymers and their efficiency in modifying material properties.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Studying the complex and often rapid transformations of this compound necessitates the use of advanced analytical techniques capable of real-time monitoring. Process Analytical Technology (PAT) tools are crucial for unraveling reaction kinetics and mechanisms. mdpi.com

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring reactions in real time. mdpi.comazom.com An insertion probe can track the disappearance of the alcohol's O-H stretching band and the appearance of C=C stretching bands of the resulting alkenes during a dehydration reaction. azom.com Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and can be performed non-invasively through container walls. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed mechanistic understanding, particularly of the rapid carbocation rearrangements, in situ NMR is invaluable. Microfluidic NMR setups allow for the monitoring of very fast reactions with small sample volumes, providing snapshots of the reaction mixture from seconds to minutes. acs.org This would enable the direct observation and identification of transient intermediates.

Sustainable Synthesis and Green Chemistry Approaches for Hindered Alcohols

Future research into the synthesis and use of this compound will be guided by the principles of green chemistry, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. mit.eduacs.org

Key green approaches applicable to this compound include:

Biocatalysis: The use of enzymes (reductases, dehydrogenases) or whole-cell systems (e.g., Daucus carota, Baker's yeast) offers a sustainable route for producing chiral alcohols from prochiral ketones. nih.gov Developing a biocatalytic route to this compound or its precursors would be a significant green advancement, operating under mild conditions and potentially yielding enantiomerically pure products. nih.gov

Catalytic Efficiency: A core tenet of green chemistry is the use of catalysts over stoichiometric reagents to minimize waste. acs.org Research into highly efficient and recyclable solid acid catalysts for dehydration, or reusable organometallic catalysts for other transformations, aligns with this principle.

Alternative Energy Sources: Replacing traditional heating with energy sources like microwave or ultrasonic irradiation can lead to shorter reaction times, reduced energy consumption, and sometimes different product selectivities. mit.edu

Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based feedstocks instead of petroleum sources is a long-term goal for sustainable chemical production. researchgate.net

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.